Altrenogest-d5

Veterinary Pharmacology Bioanalytical Method Validation Equine Pharmacokinetics

Researchers quantifying altrenogest in equine plasma, urine, or biological matrices face accuracy challenges from ion suppression and variable recovery when using non-isotopic internal standards. Altrenogest-d5 resolves this: • +5 Da mass shift ensures baseline MS resolution • Identical physicochemical properties guarantee matched extraction and chromatography • Enables method validation meeting regulatory bioanalytical guidelines (accuracy, precision, recovery) • Validated at 10 ng/mL in equine pharmacokinetic studies. Supplied as a characterized stable isotope-labeled standard for immediate research deployment.

Molecular Formula C21H26O2
Molecular Weight 315.5 g/mol
Cat. No. B12421962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAltrenogest-d5
Molecular FormulaC21H26O2
Molecular Weight315.5 g/mol
Structural Identifiers
SMILESCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O
InChIInChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23H,1,4-7,9-10,12H2,2H3/t18-,19+,20+,21+/m1/s1/i1D2,3D,10D2
InChIKeyVWAUPFMBXBWEQY-NSGAWIOXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Altrenogest-d5 as LC-MS/MS Internal Standard


Altrenogest 19,19,20,21,21-d5 is a stable isotope-labeled analog of altrenogest, a synthetic progestogen (allyltrenbolone) used primarily in veterinary reproductive medicine [1]. This compound features the replacement of five hydrogen atoms with deuterium at positions 19, 19, 20, 21, and 21, resulting in a molecular formula of C21H21D5O2 and a molecular weight of 315.46 g/mol [2]. As a penta-deuterated internal standard (IS), it is specifically designed for quantitative bioanalytical applications via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3].

Bioanalytical Workflow
LC-MS/MS quantitation of altrenogest in research matrices
Equine plasma & urine
Internal Standard Type
Stable isotope-labeled analog (penta-deuterated)
Co-elution with analyte
Selection Context
Matrix-effect correction for method validation research
No immunoassay alternative

Why Altrenogest-d5 Cannot Be Substituted


Substituting Altrenogest 19,19,20,21,21-d5 with unlabeled altrenogest or a structurally related analog as an internal standard introduces quantifiable analytical error due to differential matrix effects, recovery inconsistencies, and ion suppression/enhancement phenomena during LC-MS/MS analysis [1]. While structurally similar compounds may approximate chromatographic behavior, only a stable isotope-labeled analog with sufficient mass difference (≥3 Da) co-elutes identically with the analyte, thereby precisely compensating for sample-to-sample variation introduced during extraction, ionization, and detection . Specifically, Altrenogest-d5 provides a +5 Da mass shift relative to unlabeled altrenogest (MW 310.43), ensuring baseline resolution in the mass analyzer while maintaining identical physicochemical properties for sample preparation and chromatographic retention [2]. The use of non-isotopic internal standards in altrenogest quantification has been documented to yield variable recoveries and compromised accuracy, whereas Altrenogest-d5 enables method validation parameters (accuracy, precision, recovery) meeting regulatory bioanalytical guidelines [3].

Unlabeled altrenogest
May shift quantification due to differential matrix effects and ion suppression; cannot compensate for sample-to-sample variation identically to a co-eluting isotopic IS.
Non-isotopic structural analogs
Chromatographic behavior may approximate but recovery inconsistencies and mass resolution may limit method accuracy and precision; documented variable recoveries in literature.
Lower-purity or non-certified deuterated standards
Uncontrolled unlabeled species may interfere at low concentrations; purity context may require review for reliable quantification in research bioanalysis.

Quantitative Evidence for Altrenogest-d5


LC-MS/MS Method Validation in Equine Plasma

In a 2025 equine pharmacokinetic study comparing oral (0.044 mg/kg daily) and intramuscular (0.3 mg/kg twice weekly) altrenogest formulations, Altrenogest 19,19,20,21,21-d5 was employed as the internal standard at a final concentration of 10 ng/mL in plasma [1]. The method used altrenogest-d5 for quantification via LC-MS/MS, achieving plasma concentration-time profiles suitable for determining accurate dosing and detection intervals in mares [1].

Equine plasma PK method
Method context
10 ng/mL IS in plasma, LC-MS/MS quantification enabled pharmacokinetic profiling
Supports ISTD-based bioanalytical method for altrenogest research in equine plasma.
2025 study; method validation endpoint context.
Veterinary Pharmacology Bioanalytical Method Validation Equine Pharmacokinetics

LC-HRMS Metabolite Differentiation in Equine Urine

A 2021 study differentiated altrenogest administration routes (oral vs. intramuscular) in equine urine using an untargeted metabolomic LC-HRMS approach, employing Altrenogest-d5 as the internal standard for accurate quantification [1]. The deuterated internal standard was critical for correcting ion suppression/enhancement effects inherent in complex equine urine matrices, enabling reliable identification of route-specific metabolite signatures for anti-doping enforcement [1].

Equine urine HRMS metabolite differentiation
Cross-study comparable
Altrenogest-d5 corrected ion suppression in complex urine matrix for untargeted metabolomics
Essential for route-specific metabolite identification research.
2021 study; research matrix analysis context.
Doping Control Metabolomics Equine Sports Medicine

Mass Shift Advantage for LC-MS/MS Quantitation

Altrenogest 19,19,20,21,21-d5 provides a +5 Da mass shift relative to unlabeled altrenogest (MW 310.43 vs. 315.46) [1]. This exceeds the minimum recommended mass difference of 3 Da for small molecule LC-MS/MS applications to prevent isotopic spectral overlap .

Mass shift advantage
Class-level
+5 Da vs unlabeled altrenogest
Exceeds minimum 3 Da recommendation; supports baseline mass resolution with co-elution.
Supplier specification; review isotopic overlap potential.
Mass Spectrometry Stable Isotope Labeling Quantitative Bioanalysis

LC-MS/MS Requirement for Altrenogest Detection

To the authors' knowledge, no immunoassay exists for the quantification of altrenogest; therefore, LC-MS/MS is required for determination of serum concentrations [1]. This necessitates a suitable deuterated internal standard such as Altrenogest-d5 to achieve accurate quantification via LC-MS/MS.

No immunoassay alternative
Context-dependent
Literature confirms LC-MS/MS with deuterated IS is required for altrenogest quantification
Procurement relevance: deuterated ISTD mandatory for research method development.
Class-level inference; verify specific assay requirements.
Immunoassay Cross-Reactivity LC-MS/MS Method Development Equine Endocrinology

Certified Purity for Reliable Quantification

Commercially available Altrenogest 19,19,20,21,21-d5 is supplied with a certified purity of >98% [1], meeting the requirement for low levels of unlabeled species that could otherwise interfere with accurate quantification .

Certified purity
Specification review
>98% purity
Low unlabeled altrenogest interference; supports accurate low-concentration research quantification.
Supplier data; confirm lot-specific certificate.
Certified Reference Material Analytical Quality Control Isotopic Purity

Altrenogest-d5 Application Scenarios


Equine Pharmacokinetic and Bioavailability Studies

Essential for quantifying altrenogest in equine plasma following oral or intramuscular administration, as demonstrated in the 2025 pharmacokinetic study employing Altrenogest-d5 at 10 ng/mL final concentration for LC-MS/MS quantification [1]. Required for regulatory submission data in veterinary drug development.

Equine Doping Control Urinalysis

Mandatory internal standard for LC-HRMS detection of altrenogest metabolites in equine urine to differentiate administration routes and confirm compliance with racing regulations [2]. Without Altrenogest-d5, accurate quantification in the complex urine matrix is not achievable due to ion suppression effects.

Bioanalytical Method Development & Validation

Required component for developing and validating LC-MS/MS methods for altrenogest quantification in any biological matrix, as no immunoassay exists for this analyte [3]. The deuterated IS is necessary to meet regulatory bioanalytical method validation guidelines for accuracy, precision, and recovery.

Metabolic Tracing and Biotransformation Studies

Enables differentiation of altrenogest from its metabolites and endogenous compounds via the +5 Da mass shift [4]. The specific deuterium labeling at positions 19, 19, 20, 21, and 21 provides a stable isotopic signature for tracking the parent compound through metabolic pathways without radioactive labeling.

Application
Selection Property
Validation Focus
Equine pharmacokinetic & bioavailability research
ISTD for LC-MS/MS method validation
Accuracy and precision endpoint review in plasma research matrices
Equine urine metabolite analysis research
Matrix-effect correction in complex urine
Research matrix analysis and route-differentiation endpoint context
LC-MS/MS method development for altrenogest
Deuterated internal standard availability
Method validation documentation context; recovery and precision review
Metabolic pathway research
Stable isotope mass shift for analyte tracking
Parent compound differentiation from metabolites; research isotope tracing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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